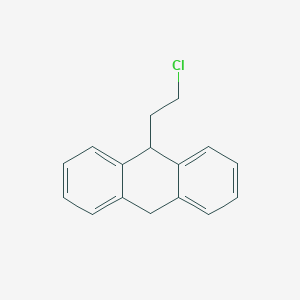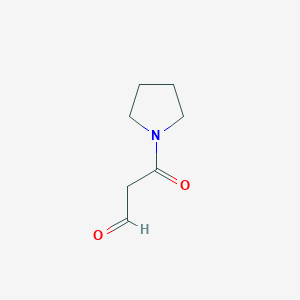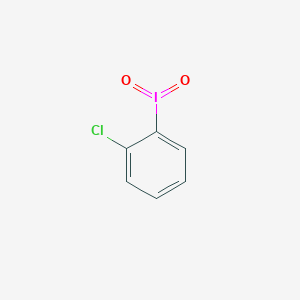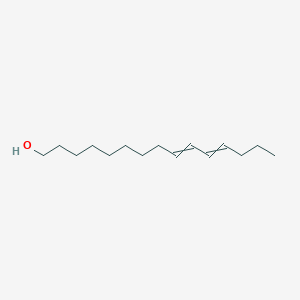
Pentadeca-9,11-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadeca-9,11-dien-1-ol is an organic compound with the molecular formula C15H28O It is a type of alcohol with a long carbon chain and two double bonds located at the 9th and 11th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadeca-9,11-dien-1-ol can be synthesized through various organic synthesis methods. One common approach involves the use of Grignard reagents, where a suitable alkyl or alkenyl magnesium halide reacts with an aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of corresponding dienes or the hydroformylation of alkenes followed by reduction. These methods are optimized for large-scale production and often involve the use of specialized catalysts and reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pentadeca-9,11-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of pentadeca-9,11-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. In cancer research, it may exert cytotoxic effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hexadeca-9,11-dien-1-ol: Similar structure with an additional carbon atom.
Tetradeca-9,11-dien-1-ol: Similar structure with one less carbon atom.
Pentadeca-8,10-dien-1-ol: Similar structure with double bonds at different positions.
Uniqueness
Pentadeca-9,11-dien-1-ol is unique due to its specific double bond positions and chain length, which confer distinct chemical and biological properties. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
63025-03-6 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
pentadeca-9,11-dien-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h4-7,16H,2-3,8-15H2,1H3 |
Clave InChI |
PTKWWCPRJPXQEH-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC=CCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
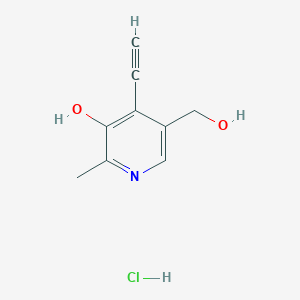
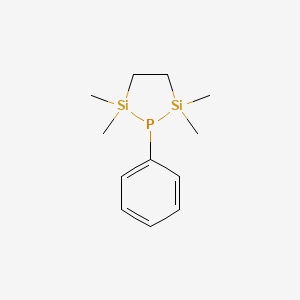
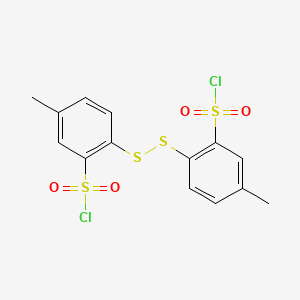
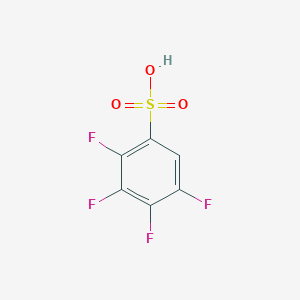
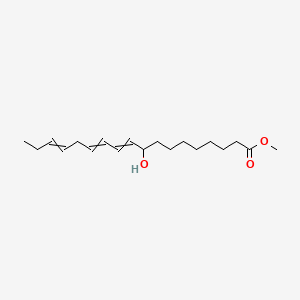
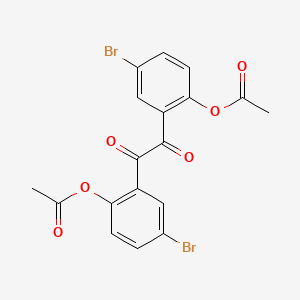
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
